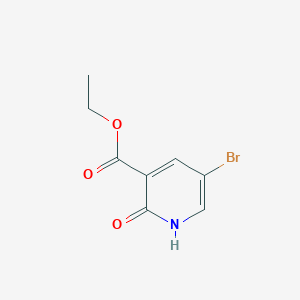![molecular formula C17H18Br2K2O6S4 B8205392 dipotassium;4-[4,10-dibromo-7-(4-sulfonatobutyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-yl]butane-1-sulfonate](/img/structure/B8205392.png)
dipotassium;4-[4,10-dibromo-7-(4-sulfonatobutyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-yl]butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tassium 4,4’-(2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4,4-diyl)bis(butane-1-sulfonate) is a complex organic compound with the molecular formula C17H18Br2K2O6S4. This compound is notable for its unique structure, which includes a cyclopenta[1,2-b:5,4-b’]dithiophene core substituted with bromine atoms and butane-1-sulfonate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tassium 4,4’-(2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4,4-diyl)bis(butane-1-sulfonate) typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tassium 4,4’-(2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4,4-diyl)bis(butane-1-sulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Oxidation/Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
Tassium 4,4’-(2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4,4-diyl)bis(butane-1-sulfonate) has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a potential candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of tassium 4,4’-(2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4,4-diyl)bis(butane-1-sulfonate) involves its interaction with molecular targets through its bromine and sulfonate groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic electronics or materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: This compound has a similar core structure but different substituents, affecting its electronic properties.
4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Another related compound used in the synthesis of semiconducting polymers.
Eigenschaften
IUPAC Name |
dipotassium;4-[4,10-dibromo-7-(4-sulfonatobutyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Br2O6S4.2K/c18-13-9-11-15(26-13)16-12(10-14(19)27-16)17(11,5-1-3-7-28(20,21)22)6-2-4-8-29(23,24)25;;/h9-10H,1-8H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMWHQKMZIRPIE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(C3=C2SC(=C3)Br)(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])Br.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2K2O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[2-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylpropoxy)propyl]aniline;hydrochloride](/img/structure/B8205312.png)









![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205419.png)
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B8205420.png)
![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205421.png)
